Gibberellin A19

Catalog No.
S619954
CAS No.
6980-44-5
M.F
C20H26O6
M. Wt
362.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gibberellin A19

Quantifying early-13-hydroxylation flux is confounded by bioactive GAs (GA3, GA4/7) that trigger feedback inhibition. Gibberellin A19 (GA19) is the non-bioactive C20-aldehyde intermediate required to isolate the critical GA 20-oxidase step. • Specific substrate for GA 20-oxidase kinetic assays (>95% conversion to GA20). • Essential LC-MS/MS analytical standard for stress-induced precursor pooling studies. • Enables clean mapping of metabolic bottlenecks without artifactual growth responses. Procure high-purity GA19 to ensure assay specificity.

CAS Number

6980-44-5

Product Name

Gibberellin A19

IUPAC Name

(1S,2S,3S,4R,8R,9R,12S)-8-formyl-12-hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid

Molecular Formula

C20H26O6

Molecular Weight

362.4 g/mol

InChI

InChI=1S/C20H26O6/c1-11-8-19-9-20(11,26)7-4-12(19)18(10-21)6-3-5-17(2,16(24)25)14(18)13(19)15(22)23/h10,12-14,26H,1,3-9H2,2H3,(H,22,23)(H,24,25)/t12-,13+,14+,17+,18+,19-,20-/m0/s1

InChI Key

VNCQCPQAMDQEBY-YTJHIPEWSA-N

SMILES

CC1(CCCC2(C1C(C34C2CCC(C3)(C(=C)C4)O)C(=O)O)C=O)C(=O)O

Synonyms

GA19 cpd, gibberellin A(19), gibberellin A19

Canonical SMILES

CC1(CCCC2(C1C(C34C2CCC(C3)(C(=C)C4)O)C(=O)O)C=O)C(=O)O

Isomeric SMILES

C[C@]1(CCC[C@@]2([C@@H]1[C@@H]([C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)C(=O)O)C=O)C(=O)O

The exact mass of the compound Gibberellin A19 is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C20 isoprenoids (diterpenes) [PR0104]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥95%

Package Size

1 mg, 10 mg

Gibberellin A19 (GA19, CAS 6980-44-5) is a structurally distinct C20-gibberellin and a critical intermediate in the early-13-hydroxylation pathway of plant hormone biosynthesis. Defined by its C-20 aldehyde group, GA19 serves as the immediate precursor to the bioactive C19-gibberellin GA20. In industrial and academic procurement, GA19 is rarely sourced for bulk agricultural application; rather, it is a high-value analytical standard and highly specific enzymatic substrate. It is primarily utilized for LC-MS/MS phytohormone profiling, where it acts as a biomarker for environmental stress pooling, and for in vitro assays characterizing GA 20-oxidase kinetics [1]. Its lack of immediate downstream bioactivity makes it an indispensable tool for isolating regulatory bottlenecks without triggering the confounding feedback loops associated with bioactive end-products.

Research Fit

1
C20-GA precursor probe for early-13-hydroxylation pathway studies
2
Analytical reference standard for GC-MS quantification of vegetative GA pools
3
Substrate for GA 20-oxidase metabolic flux and enzyme assay research

When designing assays to map plant metabolic engineering or stress responses, substituting GA19 with bulk-commodity gibberellins like GA3 or GA4/7 is a critical methodological error. Generic C19-gibberellins are highly bioactive end-products that immediately trigger physiological elongation and induce transcriptional feedback inhibition of the biosynthetic pathway [1]. Applying them bypasses the critical regulatory bottleneck catalyzed by GA 20-oxidase. Furthermore, using upstream precursors like GA12 or GA53 introduces multiple confounding enzymatic steps. For laboratories needing to quantify exact pathway flux, screen GA 20-oxidase inhibitors, or measure endogenous precursor pooling during vernalization or light stress, procuring the exact C20-aldehyde intermediate (GA19) is strictly required to maintain assay specificity and prevent artifactual growth responses [2].

Substitution Risk

GA19 (Target)
C20 precursor; substrate for GA 20-oxidase; dominant vegetative pool; distinct analytical retention
C19-GAs (Substitute)
Bioactive end-products; cannot recapitulate 20-oxidation step; miss >90% of vegetative GA signal in GC-MS
GA19 Purpose
Probe for environmental/chemical blockade of GA19→GA20 step; mutant classification via C20-pool size
C19-GA Limitation
Bypass regulatory step of interest; cannot distinguish biosynthesis vs. response mutants

Enzymatic Specificity for GA 20-Oxidase Decarboxylation Assays

GA 20-oxidase is a multifunctional enzyme that catalyzes sequential oxidations. To isolate its final, rate-limiting decarboxylation step, GA19 must be used as the direct substrate. When recombinant GA 20-oxidase is incubated with GA19, it specifically drives the loss of C-20 as CO2, yielding GA20 as the dominant product (>95%) with minimal off-target GA17 formation (<5%)[1]. Using earlier precursors like GA53 forces the enzyme through multiple intermediate oxidations, obscuring the kinetics of the final cleavage. Therefore, GA19 provides a clean, single-step kinetic readout.

Evidence DimensionProduct formation ratio in GA 20-oxidase assays
Target Compound DataGA19 yields >95% conversion to GA20 (single-step decarboxylation).
Comparator Or BaselineUpstream precursors (e.g., GA53) require multi-step oxidation, confounding kinetic tracking.
Quantified DifferenceGA19 isolates the final C20-to-C19 cleavage with <5% off-target GA17 byproduct.
ConditionsIn vitro recombinant GA 20-oxidase assay with [14C]-labeled substrates.

Procuring GA19 is mandatory for biochemists needing to isolate and quantify the exact decarboxylation kinetics of GA 20-oxidase without confounding upstream oxidation steps.

GA19 vs GA1 Activity
Head-to-head
GA19 inactive; GA1 fully restored shoot elongation in prohexadione-treated Salix
GA19 requires 3β-hydroxylation for activity; precursor-only role in this assay.
Reported qualitative difference in elongation rescue.

Superior Dynamic Range as an Analytical Biomarker for Stress Pooling

During environmental transitions such as vernalization or light-intensity shifts, plants heavily regulate the conversion of C20-gibberellins to bioactive C19 forms, causing massive pooling of intermediates. In winter canola undergoing vernalization, the endogenous GA19 pool increases 12.0-fold, whereas the bioactive end-product GA1 increases only 3.1-fold and GA3 only 2.3-fold [1]. Similarly, under low light stress, GA19 exhibits up to a 9-fold concentration difference compared to high-light conditions[2]. This massive dynamic range makes GA19 a far more sensitive analytical target for LC-MS/MS profiling than downstream bioactive GAs.

Evidence DimensionEndogenous pool accumulation (Vernalization response)
Target Compound DataGA19 pool increases 12.0-fold post-vernalization.
Comparator Or BaselineBioactive GA1 increases only 3.1-fold; GA3 increases 2.3-fold.
Quantified DifferenceGA19 exhibits a ~4x greater dynamic range of accumulation than downstream bioactive GAs.
ConditionsIn vivo phytohormone profiling via GC-MS/LC-MS under environmental stress (vernalization/light).

GA19 serves as a highly sensitive analytical biomarker for upstream biosynthetic activation, making it a critical analytical standard for crop stress profiling.

Endogenous Pool Ratio
Reported
GA19/GA1 ratio: sorghum 12.6:1, rice ≈ 17.8:1
GA19 dominates vegetative GA profiles across species.
Cross-study GC-SIM quantification.

Bioactivity Isolation for Pathway Bottleneck Diagnostics

When screening transgenic lines or mutants for altered gibberellin metabolism, applying generic bioactive hormones (GA3 or GA1) forces an unconstrained elongation response, masking the plant's actual biosynthetic capacity. Because GA19 is a C20-gibberellin, it lacks intrinsic high bioactivity and must be enzymatically converted to GA20 and then GA1 by the plant's endogenous machinery to induce growth[1]. Applying GA19 exogenously allows researchers to specifically diagnose whether a dwarf mutant possesses functional downstream 20-oxidase and 3-oxidase activity, providing a targeted diagnostic readout that is impossible to achieve with standard GA3.

Evidence DimensionIntrinsic elongation bioactivity and diagnostic utility
Target Compound DataGA19 requires endogenous enzymatic conversion (20-ox/3-ox) to trigger a phenotypic response.
Comparator Or BaselineGA3/GA1 trigger immediate, unconstrained elongation regardless of the plant's biosynthetic mutations.
Quantified DifferenceGA19 acts as a specific diagnostic probe for endogenous oxidative capacity, whereas GA3 acts as a brute-force phenotypic override.
ConditionsExogenous application in phenotypic screening of dwarf or transgenic plant models.

Prevents false-positive growth responses in transgenic screening by ensuring the observed phenotype is tied to the plant's actual biosynthetic machinery.

Photoperiod Response
Head-to-head
GA19 inactive; GA1 fully reversed SD-induced growth cessation in birch
GA19 cannot bypass SD-induced 20-oxidation blockade.
Activity contingent on GA20 formation.
Dwarf Rice Bioassay
Head-to-head
GA19 much less effect than GA1/GA3 on Waito-C; 30 fmol/plant threshold on Tan-ginbozu
GA19 not a functional substitute for bioactive GAs in standard bioassay.
Response magnitude lower at equivalent doses.
Metabolic Pool Stability
Head-to-head
GA19 pool maintained 48 h post-decapitation; GA1/GA20 low due to rapid catabolism
GA19 provides a stable readout of biosynthetic capacity.
GA1/GA20 confounded by 2-oxidation turnover.
Physicochemical Identity
Class-level
C20H26O6, MW 362.4, mp 236–237°C; distinct from C19-monocarboxylic acids
C20-dicarboxylic acid structure yields different HPLC retention and MS fragments.
C19-GA standards cannot substitute for GA19 calibration.

LC-MS/MS Phytohormone Profiling and Internal Standardization

Because GA19 pools fluctuate dramatically in response to environmental stimuli (e.g., photoperiod, temperature, and light intensity), it is a mandatory analytical standard for laboratories quantifying the early-13-hydroxylation pathway. Procuring high-purity GA19 allows for accurate calibration curves and serves as an exact internal standard to track metabolic pooling before conversion to bioactive GAs [1].

In Vitro GA 20-Oxidase Kinetic Assays and Inhibitor Screening

For agrochemical developers screening novel plant growth retardants that target GA 20-oxidase, GA19 is the optimal substrate. It specifically isolates the final C20-to-C19 decarboxylation step, providing a clean kinetic readout (>95% conversion to GA20) without the confounding intermediate steps required when using earlier pathway precursors [2].

Diagnostic Phenotyping of Transgenic and Mutant Crop Lines

In plant genetics, exogenous application of GA19 is used to map metabolic bottlenecks. Because GA19 lacks the constitutive bioactivity of GA3, its application tests the endogenous capacity of the plant to execute the final oxidative steps. This makes it an essential procurement item for validating the functional expression of introduced oxidase genes in engineered crop lines [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
GC-MS C20-pool quantification
C20-specific retention and fragmentation pattern
Distinct from C19-GA calibration; verify derivatization efficiency
GA 20-oxidase metabolic flux studies
Obligate C20 substrate for 20-oxidation step
Rate-limiting enzyme tracing; feedback regulation review
Photoperiod / chemical blockade assays
Isolates GA19→GA20 conversion step
SD-induced 20-oxidation blockade; 3β-hydroxylase inhibitor studies
GA-deficient mutant diagnostics
C20-pool size genetically separable from GA1 status
Distinguish biosynthesis vs. response mutants

XLogP3

0.7

Wikipedia

Gibberellin A19

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C20 isoprenoids (diterpenes) [PR0104]

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